2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide
Description
This compound is a chiral molecule with the molecular formula C21H21N5OS and a molecular weight of 391.50 g/mol (). Its structure features:
- A benzenesulfonyl group attached to the nitrogen of a piperidin-4-yl moiety.
- A formamido linker bridging the piperidine and a propanamide backbone.
- An N-[(2-methoxyphenyl)methyl] substituent, providing a methoxybenzyl group.
The benzenesulfonyl group may enhance metabolic stability, while the 2-methoxybenzyl substituent could influence lipophilicity and blood-brain barrier penetration .
Properties
CAS No. |
2197231-02-8 |
|---|---|
Molecular Formula |
C23H29N3O5S |
Molecular Weight |
459.6 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide (CAS Number: 2197231-02-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Molecular Weight : 326.37 g/mol
Structural Features
The compound features:
- A piperidine ring, which is known for its role in various pharmacologically active compounds.
- A benzenesulfonyl group that may enhance solubility and bioavailability.
- A methoxyphenyl moiety that could influence its interaction with biological targets.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The piperidine fragment is known to exhibit affinity towards dopamine receptors, which are crucial in neuropharmacology.
Anticancer Activity
Recent studies have indicated that compounds containing piperidine and related structures have shown significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : In a study involving benzoylpiperidine derivatives, compounds demonstrated IC₅₀ values ranging from 19.9 to 75.3 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications to the piperidine structure can yield potent anticancer agents.
Dopamine Receptor Interaction
Research has highlighted the potential of similar compounds to act as antagonists or agonists at dopamine receptors. For example:
- Binding Affinity : A related study found that certain piperidinyl compounds exhibited high affinity for the dopamine D2 receptor, with Ki values around 54 nM . This indicates potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.
Enzyme Inhibition
Another significant aspect of the compound’s biological profile is its ability to inhibit specific enzymes:
- Magnesium Lipase Inhibition : A derivative of benzoylpiperidine was reported to have an IC₅₀ value of 0.84 µM against monoacylglycerol lipase (MAGL), showcasing its potential in modulating lipid metabolism .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Structural Differences and Implications
Piperidine Substitution Patterns :
- The target compound’s 4-piperidinyl core aligns with fentanyl analogues but contrasts with W-18 and W-15, which have 2-piperidinylidene scaffolds (). This positional difference impacts receptor binding; 4-piperidinyl derivatives (e.g., fentanyl) typically exhibit strong μ-opioid affinity, while 2-piperidinylidenes (W-series) show divergent pharmacology .
Sulfonamide vs. Carboxamide Linkers: The benzenesulfonyl group in the target compound replaces the carboxamide seen in fentanyl derivatives.
Aromatic Substituents :
- The 2-methoxybenzyl group distinguishes the target compound from analogues with phenyl (fentanyl), furanyl (Furanylethylfentanyl), or thienyl (Thiofentanyl) moieties. Methoxy groups can enhance lipophilicity and modulate receptor interaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
